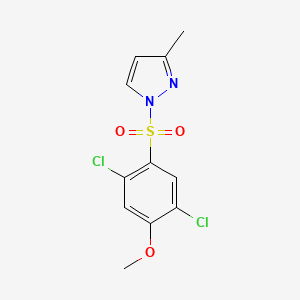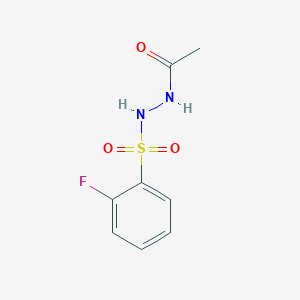
4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide, also known as TFB-TBOA, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool to study the role of glutamate transporters in the brain. Additionally, future directions for research will be discussed.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide has been used extensively in scientific research as a selective blocker of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the brain, and glutamate transporters are responsible for maintaining the extracellular concentration of glutamate at a level that is not toxic to neurons. This compound can selectively block a specific subtype of glutamate transporter, EAAT1, which is primarily expressed in astrocytes. By blocking EAAT1, this compound can increase the extracellular concentration of glutamate, which can lead to excitotoxicity and neuronal damage. This property of this compound has been used to study the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mecanismo De Acción
4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide acts as a competitive inhibitor of glutamate transporters, specifically EAAT1. It binds to the substrate-binding site of the transporter, preventing the uptake of glutamate into astrocytes. This results in an increase in extracellular glutamate concentration, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to block EAAT1. Studies have shown that this compound can increase extracellular glutamate concentration in various brain regions, including the hippocampus and cerebellum. This increase in glutamate can lead to neuronal damage, as well as changes in synaptic plasticity and neurotransmitter release. Additionally, this compound has been shown to have effects on astrocyte function, including changes in calcium signaling and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide in lab experiments is its selectivity for EAAT1. This allows for the specific study of the role of this transporter in various neurological disorders. Additionally, this compound is a reversible inhibitor, which allows for the study of the effects of blocking EAAT1 on a short-term basis. However, one limitation of using this compound is its potential for off-target effects. While it is selective for EAAT1, it may also have effects on other glutamate transporters or ion channels. Additionally, this compound has a relatively short half-life, which may limit its use in long-term studies.
Direcciones Futuras
There are several future directions for research involving 4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide. One area of interest is the role of EAAT1 in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has potential as a tool for studying the role of glutamate transporters in synaptic plasticity and learning and memory. Further research is also needed to determine the potential off-target effects of this compound and to develop more selective inhibitors of EAAT1.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 3-fluoroaniline in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid, which can be purified through recrystallization. The purity of the compound can be confirmed through NMR spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S/c1-16(2,3)12-7-9-15(10-8-12)21(19,20)18-14-6-4-5-13(17)11-14/h4-11,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEDUXLTKPUTJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2,2-diphenylacetate](/img/structure/B7638044.png)
![7-Hydroxy-4-[[(4-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7638046.png)
![4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B7638061.png)
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,3-diphenylpropanoate](/img/structure/B7638064.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B7638065.png)
![N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]thiophene-2-carboxamide](/img/structure/B7638071.png)

![4-[(3,4-Dichlorophenyl)sulfamoyl]benzoic acid](/img/structure/B7638085.png)



